Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-
CAS No.: 148238-15-7
Cat. No.: VC16844516
Molecular Formula: C18H19N3O5
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148238-15-7 |
|---|---|
| Molecular Formula | C18H19N3O5 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 10-hexyl-8-methoxypyrimido[4,5-b]quinoline-2,4,6,9-tetrone |
| Standard InChI | InChI=1S/C18H19N3O5/c1-3-4-5-6-7-21-14-10(12(22)9-13(26-2)15(14)23)8-11-16(21)19-18(25)20-17(11)24/h8-9H,3-7H2,1-2H3,(H,20,24,25) |
| Standard InChI Key | HZKZULAASDGNSI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCN1C2=C(C=C3C1=NC(=O)NC3=O)C(=O)C=C(C2=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimido[4,5-b]quinoline backbone, a bicyclic system formed by fusing a pyrimidine ring (positions 4,5-b) to a quinoline scaffold. Four ketone groups (tetrone) occupy positions 2, 4, 6, and 9, while a methoxy (-OCH₃) substituent is located at position 8 and a hexyl (-C₆H₁₃) chain at position 10 . The molecular formula is C₁₈H₁₉N₃O₅, with a calculated molecular weight of 357.4 g/mol.
Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 148238-15-7 | |
| Molecular Formula | C₁₈H₁₉N₃O₅ | |
| Molecular Weight | 357.4 g/mol | |
| Purity | ≥99% | |
| Storage Conditions | Sealed, air-resistant containers |
Synthesis and Manufacturing
Synthetic Routes
Pyrimidoquinoline derivatives are commonly synthesized via multi-component reactions (MCRs) that condense quinoline precursors with pyrimidine-forming reagents. For 10-hexyl-8-methoxy derivatives, recent advancements highlight ultrasound-assisted synthesis as a preferred method. This technique leverages cavitation phenomena to enhance reaction rates and yields, reducing side-product formation compared to traditional thermal approaches.
Process Optimization
Key steps include:
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Quinoline Core Functionalization: Introduction of the methoxy group at position 8 via nucleophilic aromatic substitution.
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Alkylation: Attachment of the hexyl chain at position 10 using alkyl halides under basic conditions.
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Pyrimidine Ring Formation: Cyclocondensation of amidine derivatives with diketones to construct the tetrone system.
Table 2: Comparison of Synthesis Methods
| Parameter | Traditional Method | Ultrasound-Assisted Method |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 60–70% | 85–90% |
| Byproduct Formation | Moderate | Minimal |
Biological Activities and Mechanistic Insights
Hypothesized Targets
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Cyclin-Dependent Kinases (CDKs): Inhibition of CDK4/6 has been proposed for related tetrones, suggesting potential anticancer applications.
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Bacterial DNA Gyrase: Methoxy-substituted quinolines are known to disrupt bacterial DNA replication, hinting at antimicrobial uses.
Industrial and Research Applications
Pharmaceutical Development
The compound is marketed for research in oncology and infectious diseases, with suppliers emphasizing its use in high-throughput screening assays . Its stability under standard storage conditions (-20°C in sealed containers) makes it suitable for long-term experimental use .
Material Science
Pyrimidoquinoline derivatives are explored as organic semiconductors due to their conjugated π-systems. The hexyl chain may improve solubility in organic solvents, facilitating thin-film deposition.
| Supplier | Purity | Packaging | Minimum Order |
|---|---|---|---|
| Kono Chem Co., Ltd. | 99.9% | Foil bag, drum | 0 (custom) |
| weifang yangxu group | 99% | OPP package | 1 mg |
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